molecular formula C22H32O5 B10767314 7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid

7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid

Cat. No.: B10767314
M. Wt: 376.5 g/mol
InChI Key: OIWTWACQMDFHJG-DOQOHRHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, which may include aldehydes, ketones, and carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.

    Biology: This compound is studied for its role in cellular processes and its impact on cell membranes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its anti-inflammatory and neuroprotective properties.

    Industry: It is used in the development of specialized lipid-based products and formulations

Mechanism of Action

The mechanism of action of 7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid involves its interaction with cellular membranes and signaling pathways. It is believed to exert its effects by modulating the fluidity and function of cell membranes, as well as influencing the activity of membrane-bound proteins and receptors. The molecular targets and pathways involved include various enzymes and receptors that play a role in inflammation and cellular signaling .

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(4E,9E,11E,13E,15E,19E)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,12-8+,15-10+,16-11+

InChI Key

OIWTWACQMDFHJG-DOQOHRHJSA-N

Isomeric SMILES

CC/C=C/CC(/C=C/C=C/C=C/C=C/C(C(C/C=C/CCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Origin of Product

United States

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